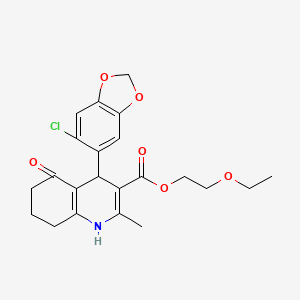
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, also known as BRD0705, is a chemical compound with potential applications in scientific research. This compound belongs to the class of small molecules and has a molecular weight of 376.2 g/mol. The purpose of
Mecanismo De Acción
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is believed to inhibit the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting this interaction, N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide may prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide are not well understood. However, it is believed that this compound may have anti-cancer properties by inhibiting the activity of BET proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in lab experiments is that it has potential anti-cancer properties. This makes it a promising compound for cancer research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide. These include:
1. Investigation of the anti-cancer properties of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in vivo, using animal models.
2. Development of more potent and selective BET inhibitors based on the structure of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.
3. Investigation of the potential use of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in combination with other anti-cancer drugs.
4. Study of the toxicity and pharmacokinetics of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in order to determine its suitability for use in humans.
5. Investigation of the potential use of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in the treatment of other diseases, such as inflammatory disorders.
In conclusion, N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, or N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While the biochemical and physiological effects of this compound are not well understood, it is believed to have anti-cancer properties by inhibiting the activity of BET proteins. Future research should focus on investigating the anti-cancer properties of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in vivo, developing more potent and selective BET inhibitors, and studying the toxicity and pharmacokinetics of this compound.
Métodos De Síntesis
The synthesis of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves several steps. First, 4-bromo-3,5-dimethylphenol is reacted with allyl bromide in the presence of a base to form 4-bromo-3,5-dimethylphenyl allyl ether. This ether is then reacted with chloroacetyl chloride in the presence of a base to form N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been identified as a potential inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer properties, and N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide may have similar effects.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-4-5-15-12(16)8-17-11-6-9(2)13(14)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLECIGGOCBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(prop-2-en-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5151735.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5151741.png)

![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)
![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)


![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)

![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)